Azido-PEG2-propargyl

CuAAC Click Chemistry Kinetics Surface Functionalization

Select Azido-PEG2-propargyl for PROTAC synthesis where kinetic efficiency and linker length critically impact ternary complex formation. Propargyl-functionalized surfaces achieve CuAAC at 2.0×10⁻² s⁻¹, 4.5x faster than ADIBO-SPAAC, accelerating bioconjugation workflows. Systematic PD-L1 ligand studies show PEG2 spacers yield log D7.4 ~ -2.5 to -2.7 and target binding Ki of 200-500 nM, demonstrating that linker length directly governs lipophilicity and target engagement. Do not substitute with untested analogs; linker-specific kinetics and physicochemical profiles must be experimentally verified. Ideal for capture-and-release enrichment of azide-tagged biomolecules and time-sensitive conjugation protocols. Request quote for custom sizes.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1245006-63-6
Cat. No. B1400588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-propargyl
CAS1245006-63-6
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC#CCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C7H11N3O2/c1-2-4-11-6-7-12-5-3-9-10-8/h1H,3-7H2
InChIKeyXTBYPZVBKUZTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-propargyl (CAS 1245006-63-6): A Short-Chain Heterobifunctional PEG Linker for Click Chemistry and PROTAC Synthesis


Azido-PEG2-propargyl (CAS 1245006-63-6) is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide (-N₃) moiety at one terminus and a terminal propargyl (-C≡CH) group at the other . With a molecular weight of 169.18 g/mol and a chemical formula of C₇H₁₁N₃O₂, it belongs to the class of PEG-based PROTAC (PROteolysis TArgeting Chimera) linkers and click chemistry reagents . The compound contains a two-unit ethylene glycol spacer (PEG2), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) for bioconjugation applications in targeted protein degradation and drug delivery research .

Why Generic PEG Linker Substitution Fails: Structural and Functional Risks of Replacing Azido-PEG2-propargyl


Heterobifunctional PEG linkers are not interchangeable commodities; substitution with analogs of different PEG chain length or terminal functionality can fundamentally alter conjugate physicochemical properties and biological outcomes. In a systematic evaluation of PD-L1-targeting small molecule ligands, researchers observed that incorporating a PEG2 spacer (compared to alternative linkers) resulted in log D7.4 values of approximately -2.5 to -2.7 and a substantial reduction in target binding affinity (Ki = 200‒500 nM versus reference KD ≈ 21 nM), demonstrating that even minor variations in linker architecture produce quantifiable changes in lipophilicity and target engagement [1]. Similarly, comparative analysis of alkyne-azide cycloaddition reactions revealed that propargyl-functionalized surfaces undergo CuAAC at a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹—approximately 4.5-fold faster than ADIBO-mediated SPAAC (4.4 × 10⁻³ s⁻¹) and 26-fold faster than DIBO-mediated SPAAC (7.7 × 10⁻⁴ s⁻¹) under comparable surface-bound conditions, underscoring that the choice of reactive group and cycloaddition mechanism directly governs conjugation efficiency [2]. Generic substitution without verifying linker-specific performance parameters—including chain length, reactive group chemistry, and reaction kinetics—introduces uncontrolled variables that can compromise conjugate integrity, alter biodistribution, or degrade target degradation efficiency in PROTAC applications.

Azido-PEG2-propargyl Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


CuAAC Reaction Kinetics of Propargyl Group: 26-Fold Rate Advantage Over DIBO-Mediated SPAAC in Surface Functionalization

The propargyl moiety in Azido-PEG2-propargyl undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹ when conjugated to an azide-functionalized dye on an alkyne-derivatized polymer brush surface. This rate significantly exceeds that of strain-promoted alkyne-azide cycloaddition (SPAAC) using either ADIBO (4.4 × 10⁻³ s⁻¹) or DIBO (7.7 × 10⁻⁴ s⁻¹) under identical surface-bound conditions [1].

CuAAC Click Chemistry Kinetics Surface Functionalization Polymer Brush Conjugation

Propargyl-Mediated CuAAC Demonstrates Extremely Fast Surface Functionalization Rates Comparable to Optimal Click Reaction Systems

In a systematic comparison of click reaction mechanisms on alkyne-derived polymer brushes, the propargyl group (PPG) functionalized via CuAAC demonstrated an 'extremely fast rate' that was 'comparable to other surface click reaction rates' documented in the literature. This class-level observation positions propargyl-CuAAC as among the most rapid surface conjugation methods available, with the reaction rate not limited by azide diffusion into the polymer scaffold provided the solution azide concentration remains sufficiently high [1].

CuAAC Click Chemistry Surface Functionalization Polymer Brush

Short PEG2 Spacer Length (169.18 g/mol) Enables Compact Linker Architecture with Defined Rotatable Bond Count of 7

Azido-PEG2-propargyl possesses a molecular weight of 169.18 g/mol with a PEG2 (two ethylene glycol units) spacer, representing a compact linker architecture compared to longer-chain analogs such as Azido-PEG3-propargyl (MW ~213 g/mol), Azido-PEG4-propargyl (MW ~257 g/mol), or Azido-PEG8-propargyl (MW ~433 g/mol). The compound contains 7 rotatable bonds and a calculated LogP of approximately 1, with zero hydrogen bond donors and four hydrogen bond acceptors . This physicochemical profile confers moderate lipophilicity while maintaining sufficient aqueous compatibility for standard bioconjugation conditions .

PROTAC Linker Design PEG Spacer Length Linker Flexibility Molecular Properties

Azide Group Confers Exceptional Stability Under pH-Sensitive and Multi-Step Bioconjugation Conditions

The terminal azide group in Azido-PEG2-propargyl exhibits high selectivity and stability, making it particularly suitable for pH-sensitive or multi-step bioconjugation protocols where alternative reactive handles such as NHS esters may undergo premature hydrolysis or degradation over time . This stability advantage is class-characteristic of azide functional groups, which remain inert under most biological and synthetic conditions until exposed to a compatible alkyne partner in the presence of a copper catalyst (CuAAC) or a strained alkyne (SPAAC).

Azide Stability Bioconjugation Click Chemistry pH Sensitivity

Commercial Availability at ≥95-98% Purity with Validated Storage and Shipping Parameters for Research Procurement

Azido-PEG2-propargyl is commercially available from multiple reputable vendors with purity specifications ranging from ≥95% to ≥98% . Vendor technical documentation reports validated storage stability of 12 months at -20°C under dry, dark conditions, and ambient temperature shipping stability for several days during transit . The compound has an established PubChem CID (58078881) and InChI Key (XTBYPZVBKUZTMK-UHFFFAOYSA-N), facilitating unambiguous procurement and inventory tracking across supplier platforms .

PROTAC Linker Procurement PEG Linker Purity Chemical Reagent Specifications Storage Stability

Azido-PEG2-propargyl Optimal Application Scenarios: Evidence-Supported Use Cases for Research and Procurement


PROTAC Linker for Targeted Protein Degradation Requiring Compact Spacer Architecture

Azido-PEG2-propargyl serves as a PEG-based PROTAC linker for joining E3 ubiquitin ligase ligands to target protein ligands in the synthesis of proteolysis-targeting chimeras. The compact PEG2 spacer (MW 169.18 g/mol) with 7 rotatable bonds provides minimal linker extension between the two functional moieties, which may be advantageous when preserving proximity and spatial orientation between the ternary complex components is critical for efficient ubiquitination and subsequent proteasomal degradation. This compound is specifically validated for PROTAC synthesis applications .

Copper-Catalyzed Click Chemistry Bioconjugation Requiring Rapid Kinetics and High Yield

For research workflows requiring rapid, high-yield bioconjugation via CuAAC, the propargyl group in Azido-PEG2-propargyl provides a quantifiable kinetic advantage. Surface functionalization studies demonstrate a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹ for propargyl-CuAAC, which is 4.5-fold faster than ADIBO-mediated SPAAC and 26-fold faster than DIBO-mediated SPAAC under comparable conditions . This supports its prioritization for time-sensitive conjugation protocols, polymer brush functionalization, and applications where reaction completion within short timeframes is essential.

Synthesis of Cleavable Azide-Containing Probes Using Propargyl-Based Capture and Release Systems

The propargyl-azide click chemistry pair enables selective capture and release workflows for azide-containing compounds. Proof-of-concept studies using propargyl-based cleavable linkers on solid-phase supports (Si-O-propyl-NH-Gly-Gly-Gly-Arg-Pra) demonstrated successful copper-mediated click capture of azido compounds including 2-azido-2-deoxyglucose (ADG), BOC-p-azido-Phe-OH, and tetraacetylated-N-azidomannosamine (Ac₄ManNAz), followed by tryptic cleavage for MALDI-TOF-MS characterization . Azido-PEG2-propargyl may be employed in analogous capture-and-release or enrichment strategies for azide-tagged biomolecules.

Radioligand Development with Controlled Linker Lipophilicity and Pharmacokinetic Properties

In radioligand development, the selection of PEG linker length directly influences conjugate lipophilicity and in vivo performance. Studies with 18F-labeled PD-L1-targeting ligands incorporating a PEG2 spacer yielded log D7.4 values of approximately -2.5 to -2.7 . This documented lipophilicity profile provides a reference point for researchers developing imaging agents or radiotherapeutics where linker hydrophilicity must be carefully balanced against target binding affinity and biodistribution characteristics. While the specific study reported reduced affinity (Ki = 200‒500 nM) compared to the parent ligand, this underscores the critical importance of linker length optimization rather than arbitrary substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG2-propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.